1-(2-Fluorophenyl)propan-2-ol
Description
1-(2-Fluorophenyl)propan-2-ol is a secondary alcohol with a 2-fluorophenyl group attached to the first carbon of the propan-2-ol backbone. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and enhanced lipophilicity from the aromatic fluorine substitution.
Properties
CAS No. |
549529-09-1 |
|---|---|
Molecular Formula |
C9H11FO |
Molecular Weight |
154.18 g/mol |
IUPAC Name |
1-(2-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11FO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3 |
InChI Key |
ADCVMZFALAHVRG-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1F)O |
Canonical SMILES |
CC(CC1=CC=CC=C1F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
1,1,1-Trifluoro-3-(2-fluorophenyl)propan-2-ol (CAS: N/A)
- Structure : Differs by replacing the hydroxyl-bearing carbon’s methyl group with a trifluoromethyl (-CF₃) group.
- This analog’s molecular weight (MW: ~204 g/mol) is higher than 1-(2-fluorophenyl)propan-2-ol (MW: 168 g/mol), which may affect solubility .
2-(4-Chlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol
- Structure : Features a 4-chlorophenyl group and additional heterocyclic substituents.
- Activity : Exhibits antifungal properties, with structural complexity enabling strong binding to fungal CYP51 enzymes. The chlorine atom enhances hydrophobic interactions compared to fluorine .
Pharmacologically Active Derivatives
2.2.1. TNF-α Inhibitor: 2-[5-(3-Chloro-4-{[(1R)-1-(2-fluorophenyl)ethyl]amino}quinolin-6-yl)pyrimidin-2-yl]propan-2-ol
- Structure: A complex derivative with a 2-fluorophenyl group linked to a quinoline-pyrimidine scaffold.
- Activity : Demonstrated strong binding to TNF-α (PDB: 7JRA) with a docking energy of -8.0 kcal/mol. The 2-fluorophenyl group contributes to π-π stacking in the binding pocket, while the propan-2-ol moiety participates in hydrogen bonding .
- ADME Properties : Predicted moderate permeability (QikProp) and acceptable toxicity profiles, suggesting suitability for oral administration .
Stereochemical Variants
(2R)-1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-ol
- Structure : Enantiomerically pure derivative with a dichlorophenyl group.
- Physicochemical Properties : Enantiomers (R and S) showed indistinguishable spectral data, indicating minimal stereochemical impact on solubility or melting point. This suggests that this compound’s stereoisomers may also share similar physical properties .
Physicochemical and Toxicological Comparisons
- LogP and Solubility :
- Toxicology: Read-across approaches validated for 3,7-dimethyl-7-methoxyoctan-2-ol (using 2,6-dimethyl-4-heptanol) highlight that structural analogs with matched physicochemical properties can predict toxicity when direct data are lacking .
Data Tables
Table 2: ADME/Tox Profiles
| Compound | Permeability (Predicted) | Metabolic Stability | Read-Across Validation |
|---|---|---|---|
| This compound | Moderate | Moderate | Limited data |
| TNF-α Inhibitor (7JRA ligand) | High | High | Supported by docking |
| 1-(2-Butoxy-1-methylethoxy)-propan-2-ol | Low | High | Validated (ECHA) |
Key Findings and Insights
Fluorine’s Role : The 2-fluorophenyl group enhances binding interactions in target proteins (e.g., TNF-α) via hydrophobic and π-π interactions, while the hydroxyl group aids solubility .
Structural Complexity: Adding heterocycles (e.g., triazoles in antifungal agents) or extending substituents (e.g., quinoline-pyrimidine) improves target specificity but may reduce bioavailability .
Stereochemistry : Enantiomers of simple analogs show minimal differences in physical properties, suggesting that racemic mixtures of this compound could be viable in formulations .
Toxicological Gaps : Read-across methodologies are critical for safety assessments, as seen with 3,7-dimethyl-7-methoxyoctan-2-ol .
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